An In-depth Technical Guide to 2,4-Dimethoxyphenylboronic Acid (CAS: 133730-34-4)
An In-depth Technical Guide to 2,4-Dimethoxyphenylboronic Acid (CAS: 133730-34-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxyphenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its chemical structure, featuring a phenyl ring substituted with two methoxy groups and a boronic acid functional group, imparts unique reactivity and makes it an important reagent in the synthesis of complex organic molecules, including biologically active compounds and advanced materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and applications, with a focus on its role in the synthesis of the potent anticancer agent, combretastatin A-4.
Physicochemical Properties
The fundamental physicochemical properties of 2,4-Dimethoxyphenylboronic acid are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 133730-34-4 | [1][2] |
| Molecular Formula | C₈H₁₁BO₄ | [1][2] |
| Molecular Weight | 181.98 g/mol | [1][2] |
| Melting Point | 125-127 °C | [1] |
| Appearance | White to off-white powder or crystals | |
| Solubility | Soluble in methanol |
Synthesis and Purification
The synthesis of 2,4-Dimethoxyphenylboronic acid typically proceeds via a Grignard reaction starting from 1-bromo-2,4-dimethoxybenzene, followed by reaction with a trialkyl borate and subsequent acidic workup. Purification is commonly achieved through recrystallization.
Experimental Protocol: Synthesis
This protocol outlines a representative procedure for the laboratory-scale synthesis of 2,4-Dimethoxyphenylboronic acid.
Materials:
-
1-Bromo-2,4-dimethoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (crystal, as initiator)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine. To the dropping funnel, add a solution of 1-bromo-2,4-dimethoxybenzene (1.0 eq) in anhydrous THF. Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add trimethyl borate (1.5 eq) dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M HCl until the solution is acidic.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure to yield the crude 2,4-Dimethoxyphenylboronic acid.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 2,4-Dimethoxyphenylboronic acid
-
Suitable solvent (e.g., a mixture of ethyl acetate and hexanes, or water)
Procedure:
-
Dissolution: Dissolve the crude 2,4-Dimethoxyphenylboronic acid in a minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure 2,4-Dimethoxyphenylboronic acid.[3]
Applications in Organic Synthesis
2,4-Dimethoxyphenylboronic acid is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and the dimethoxyphenyl moiety.[4] This reaction is widely employed in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2,4-Dimethoxyphenylboronic acid with an aryl halide.
Materials:
-
2,4-Dimethoxyphenylboronic acid (1.5 eq)
-
Aryl halide (e.g., 4-iodoanisole, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide, 2,4-Dimethoxyphenylboronic acid, palladium catalyst, and base.
-
Solvent Addition and Degassing: Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5]
Role in Drug Discovery: Synthesis of Combretastatin A-4
A significant application of 2,4-Dimethoxyphenylboronic acid in medicinal chemistry is its use as a key precursor in the synthesis of combretastatin A-4.[6] Combretastatin A-4 is a potent natural product that exhibits strong anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[7][8]
Synthetic Workflow for Combretastatin A-4
The synthesis of combretastatin A-4 can be achieved via a Suzuki-Miyaura coupling reaction between a suitable vinyl halide and 2,4-Dimethoxyphenylboronic acid. This workflow highlights the crucial role of the boronic acid in constructing the biaryl core of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. frontiersin.org [frontiersin.org]
- 7. ClinPGx [clinpgx.org]
- 8. cusabio.com [cusabio.com]

